molecular formula C46H49ClN4O3 B6292518 Cy5.5 maleimide CAS No. 1173009-37-4

Cy5.5 maleimide

Cat. No.: B6292518
CAS No.: 1173009-37-4
M. Wt: 741.4 g/mol
InChI Key: VNFHENZPAYHJJQ-UHFFFAOYSA-N
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Description

Cy5.5 maleimide is a bright, near-infrared fluorescent dye that is sulfhydryl-reactive. It is commonly used for labeling proteins or other thiol-containing molecules. This compound is known for its high photostability and water solubility, making it a popular choice for various biological and biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5.5 maleimide is synthesized by reacting a cyanine dye with a maleimide group. The typical synthetic route involves the following steps:

    Preparation of Cyanine Dye: The cyanine dye is synthesized by condensing two nitrogen-containing heterocycles with a polymethine bridge.

    Introduction of Maleimide Group: The cyanine dye is then reacted with maleimide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Cyanine Dye: Large quantities of cyanine dye are synthesized using automated reactors.

    Maleimide Conjugation: The cyanine dye is then reacted with maleimide in large reaction vessels.

Chemical Reactions Analysis

Types of Reactions

Cy5.5 maleimide primarily undergoes addition reactions with thiol groups. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage. This reaction is highly selective and occurs under mild conditions (pH 6.5-7.5) .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and a thiol-containing molecule is a thioether-linked conjugate. This product is highly stable and retains the fluorescent properties of the Cy5.5 dye .

Scientific Research Applications

Cy5.5 maleimide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Cy5.5 maleimide is often compared with other near-infrared fluorescent dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680. While these dyes share similar spectral properties, this compound is unique in its high photostability and water solubility . Other similar compounds include:

This compound stands out due to its combination of high photostability, water solubility, and near-infrared fluorescence, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFHENZPAYHJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H49ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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